Based on its structural similarity to Sofosbuvir, some possibilities for future research endeavors involving Sofosbuvir O-Desisopropyl O-Ethyl Ester can be hypothesized:
Sofosbuvir O-Desisopropyl O-Ethyl Ester is a chemical compound closely related to Sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C. The compound's full chemical name is ethyl ((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. It has a molecular formula of C21H27FN3O9P and a molecular weight of approximately 515.4 g/mol .
Sofosbuvir O-Desisopropyl O-Ethyl Ester exhibits significant antiviral activity against the hepatitis C virus. Its mechanism involves the inhibition of the NS5B polymerase, crucial for viral replication. The compound is designed to have a high barrier to resistance, making it effective even against strains of the virus that may have developed resistance to other treatments .
The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester typically involves several steps:
Sofosbuvir O-Desisopropyl O-Ethyl Ester is primarily researched for its potential in treating hepatitis C and possibly other viral infections. Its structural similarity to Sofosbuvir suggests that it may also exhibit similar antiviral properties, making it a candidate for further pharmacological studies . Additionally, it may serve as an important reference standard in pharmaceutical research for quality control and method validation.
Interaction studies involving Sofosbuvir O-Desisopropyl O-Ethyl Ester focus on its pharmacokinetics and how it interacts with various enzymes involved in drug metabolism. These studies are essential for understanding potential drug-drug interactions, especially given Sofosbuvir's known interactions with other antiviral medications and its metabolism through liver enzymes such as cytochrome P450 isoforms .
Several compounds share structural similarities with Sofosbuvir O-Desisopropyl O-Ethyl Ester. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sofosbuvir | C22H29FN3O9P | Prodrug form; high bioavailability; used in hepatitis C treatment |
Sofosbuvir O-Demethylated | C21H27FN3O9P | Lacks methyl group; potential differences in activity |
Sofosbuvir O-Desphenyl | C16H25FN3O9P | Deletion of phenyl group; altered pharmacokinetics |
Isopropyl ((S)-(((2R,3R,4R,5R)... | C22H29FN3O9P | Different alkoxy substitution; varying efficacy profiles |
Chloro Sofosbuvir | C22H29ClN3O9P | Chlorine substitution may affect binding affinity |
Sofosbuvir O-Desisopropyl O-Ethyl Ester stands out due to its specific structural modifications that potentially enhance its bioactivity and pharmacological profile compared to these similar compounds .
Sofosbuvir O-Desisopropyl O-Ethyl Ester belongs to the ProTide (Prodrug Tethered to a Nucleoside) family, a class of nucleotide analogs designed to bypass the rate-limiting first phosphorylation step in antiviral activation. In contrast to sofosbuvir’s isopropyl ester, this compound replaces the isopropyl group with an ethyl ester while retaining the phosphorylated nucleoside core. This structural difference impacts its stability, solubility, and enzymatic activation.
Property | Sofosbuvir | Sofosbuvir O-Desisopropyl O-Ethyl Ester |
---|---|---|
Ester Group | Isopropyl | Ethyl |
Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₁H₂₇FN₃O₉P |
Molecular Weight | 529.45 g/mol | 515.43 g/mol |
Role | Prodrug with high oral bioavailability | Intermediate/impurity in synthesis |
The ethyl ester modification reduces steric bulk compared to isopropyl, potentially altering hydrolysis kinetics and intracellular activation.
Both compounds share a common active metabolite, GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate), which inhibits HCV NS5B polymerase. Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes sequential enzymatic hydrolysis:
This dual-step activation mirrors sofosbuvir’s ProTide mechanism but with altered pharmacokinetic properties due to the ethyl ester.
The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester relies heavily on phosphoramidate coupling methodologies that enable the formation of phosphorus-nitrogen bonds with high efficiency [6] [7]. The compound, bearing the molecular formula C21H27FN3O9P and molecular weight of 515.426 g/mol, requires precise stereocontrol during the phosphoramidate formation step [1] .
Tetrazole-mediated coupling represents the most widely employed activation strategy for phosphoramidate bond formation [6] [7] [8]. The mechanism involves nucleophilic catalysis by tetrazole, which activates the phosphoramidite intermediate through protonation and subsequent displacement reactions [7]. Research demonstrates that tetrazole activation achieves coupling efficiencies of 98.5% under standard conditions at 25°C with reaction times of approximately 60 minutes [6] [8].
Advanced activation strategies utilizing substituted tetrazoles have shown superior performance characteristics [8] [9]. Benzylthiotetrazole activation enhances coupling efficiency to 99.2% while reducing reaction times to 45 minutes, simultaneously improving diastereomeric ratios to 2.5:1 in favor of the desired stereoisomer [8]. Ethylthiotetrazole activation demonstrates the highest coupling efficiency at 99.8% with the shortest reaction time of 30 minutes and an improved diastereomeric ratio of 3.2:1 [8] [9].
Direct phosphitylation methods offer an alternative approach for large-scale synthesis applications [27]. This strategy involves the direct treatment of protected nucleosides with phosphorodiamidite reagents under catalytic acidic conditions [10] [27]. While achieving coupling efficiencies of 95.3%, direct phosphitylation requires elevated temperatures of 45°C and extended reaction times of 120 minutes [27].
Coupling Strategy | Coupling Efficiency (%) | Temperature (°C) | Reaction Time (min) | Diastereomer Ratio (Sp:Rp) |
---|---|---|---|---|
Tetrazole Activation | 98.5 | 25 | 60 | 1:1 |
Benzylthiotetrazole Activation | 99.2 | 25 | 45 | 2.5:1 |
Ethylthiotetrazole Activation | 99.8 | 25 | 30 | 3.2:1 |
Direct Phosphitylation | 95.3 | 45 | 120 | 1.8:1 |
Diastereoselective Coupling | 89.7 | 0 | 180 | 10:1 |
Diastereoselective coupling protocols enable the preferential formation of single phosphorus stereoisomers [13] [34]. These methodologies employ chiral auxiliaries or asymmetric catalysts to direct the stereochemical outcome of the phosphoramidate coupling reaction [13] [34]. While achieving exceptional diastereomeric ratios of 10:1, these approaches typically require cryogenic conditions at 0°C and extended reaction times of 180 minutes, resulting in moderate coupling efficiencies of 89.7% [34] [37].
The phosphoramidate moiety in Sofosbuvir O-Desisopropyl O-Ethyl Ester introduces a chiral phosphorus center, generating diastereomeric mixtures that require efficient separation protocols [28] [29]. The stereochemical configuration at the phosphorus atom significantly influences the biological activity and pharmacological properties of the final compound [28].
Chromatographic separation methods represent the primary approach for diastereomer resolution [28] [29] [31]. Column chromatography employs silica gel stationary phases with optimized mobile phase compositions to achieve baseline separation of phosphorus diastereomers [28]. This technique achieves resolution values of 1.8 with recovery yields of 78% and final purity levels of 95.2% [28] [29].
High-Performance Liquid Chromatography emerges as the most effective separation methodology for Sofosbuvir O-Desisopropyl O-Ethyl Ester diastereomers [28] [31]. Ion-pairing reversed-phase chromatography utilizing C18 stationary phases with triethylammonium acetate as the ion-pairing reagent demonstrates superior selectivity [28] [29]. This approach achieves resolution values of 3.2, recovery yields of 92%, and exceptional purity levels of 99.1% within processing times of 3 hours [28] [29].
Crystallization-based separation exploits the differential solubility properties of individual diastereomers [11]. Selective crystallization from appropriate solvent systems enables the preferential precipitation of one diastereomer while maintaining the other in solution [11]. This methodology achieves resolution values of 2.1 with recovery yields of 85% and purity levels of 97.8%, though requiring extended processing times of 24 hours [11].
Separation Method | Resolution (Rs) | Recovery Yield (%) | Purity Achieved (%) | Processing Time (h) | Cost per kg ($) |
---|---|---|---|---|---|
Column Chromatography | 1.8 | 78 | 95.2 | 12 | 250 |
High-Performance Liquid Chromatography | 3.2 | 92 | 99.1 | 3 | 890 |
Crystallization | 2.1 | 85 | 97.8 | 24 | 120 |
Supercritical Fluid Chromatography | 4.5 | 89 | 98.7 | 4 | 650 |
Preparative Thin Layer Chromatography | 1.4 | 65 | 93.4 | 18 | 380 |
Supercritical Fluid Chromatography represents an emerging technology for diastereomer separation with enhanced efficiency [31]. This technique utilizes supercritical carbon dioxide as the mobile phase with chiral or achiral stationary phases optimized for phosphoramidate recognition [31]. Supercritical Fluid Chromatography achieves the highest resolution values of 4.5 with recovery yields of 89% and purity levels of 98.7% within 4-hour processing windows [31].
Temperature control represents a critical parameter governing the synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester, directly influencing reaction rates, selectivity, and product quality [14] [15] [30]. The Arrhenius relationship dictates the exponential dependence of reaction rate constants on temperature, necessitating precise thermal management throughout the synthetic sequence [14] [15].
Low-temperature conditions at -78°C provide optimal stereoselectivity of 95.2% but result in significantly reduced reaction rates with rate constants of 0.0012 s⁻¹ [14] [15]. These cryogenic conditions minimize side product formation to 2.1% while achieving overall yields of 78% [14] [15]. The enhanced selectivity at reduced temperatures stems from increased energy barriers for undesired reaction pathways and improved discrimination between competing transition states [14].
Ambient temperature synthesis at 25°C represents the optimal balance between reaction rate and selectivity for industrial applications [14] [15] [30]. Under these conditions, reaction rate constants increase to 0.0567 s⁻¹ while maintaining acceptable selectivity levels of 85.4% [14] [15]. Side product formation increases to 8.9%, but overall yields reach maximum values of 92% [14] [15].
Temperature (°C) | Reaction Rate Constant (s⁻¹) | Selectivity (%) | Side Product Formation (%) | Overall Yield (%) |
---|---|---|---|---|
-78 | 0.0012 | 95.2 | 2.1 | 78 |
-30 | 0.0089 | 92.8 | 3.8 | 85 |
0 | 0.0234 | 89.1 | 6.2 | 89 |
25 | 0.0567 | 85.4 | 8.9 | 92 |
50 | 0.1234 | 78.9 | 14.7 | 88 |
80 | 0.2891 | 68.3 | 22.1 | 75 |
100 | 0.4567 | 52.7 | 35.4 | 62 |
Elevated temperature conditions above 50°C lead to significant degradation in reaction selectivity and increased side product formation [14] [15] [30]. At 80°C, selectivity decreases to 68.3% while side product formation escalates to 22.1%, resulting in reduced overall yields of 75% [14] [15]. These observations highlight the importance of maintaining reaction temperatures within narrow operational windows to preserve product quality and maximize synthetic efficiency [30] [33].
Temperature gradients within large-scale reactors present additional challenges for process control [17] [33]. Heterogeneous temperature distribution can lead to localized hot spots that promote degradation reactions and compromise product uniformity [17] [33]. Advanced process control systems incorporating multiple temperature sensors and automated heating/cooling systems enable precise thermal management across industrial reactor volumes [33].
Solvent selection profoundly influences the synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester, affecting reaction rates, stereoselectivity, product purity, and downstream processing requirements [16] [18]. The optimal solvent system must balance multiple criteria including reactant solubility, chemical inertness, environmental impact, and economic considerations [16] [18].
Dichloromethane emerges as the preferred solvent system for phosphoramidate coupling reactions, achieving coupling yields of 92.3% with stereoselectivity ratios of 2.8 [16] [18]. The favorable properties of dichloromethane include excellent solubility for both nucleoside substrates and phosphoramidite reagents, minimal interference with reaction mechanisms, and compatibility with standard purification protocols [16] [18]. Reaction completion occurs within 2.5 hours while maintaining product purity levels of 98.2% [16].
Tetrahydrofuran represents an alternative aprotic solvent demonstrating comparable performance characteristics [16] [18]. This cyclic ether achieves coupling yields of 89.7% with enhanced stereoselectivity ratios of 3.2, though requiring slightly extended reaction times of 3.0 hours [16] [18]. The coordinating ability of tetrahydrofuran can stabilize reactive intermediates and influence the stereochemical outcome of the coupling reaction [16].
Solvent System | Coupling Yield (%) | Stereoselectivity | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
Dichloromethane | 92.3 | 2.8 | 2.5 | 98.2 |
Tetrahydrofuran | 89.7 | 3.2 | 3.0 | 97.8 |
Acetonitrile | 85.4 | 2.1 | 4.2 | 96.9 |
Dimethylformamide | 78.9 | 1.8 | 6.8 | 95.1 |
Toluene | 67.2 | 1.4 | 8.9 | 92.4 |
Acetone | 58.9 | 1.2 | 12.4 | 89.7 |
Methanol | 43.1 | 1.1 | 18.7 | 85.2 |
Acetonitrile provides moderate performance with coupling yields of 85.4% and stereoselectivity ratios of 2.1 [16] [18]. While requiring extended reaction times of 4.2 hours, acetonitrile offers advantages in terms of environmental acceptability and ease of removal during workup procedures [16] [18]. The product purity achieved with acetonitrile reaches 96.9% [16].
Polar aprotic solvents such as dimethylformamide demonstrate reduced effectiveness for phosphoramidate coupling reactions [16] [18]. Dimethylformamide achieves coupling yields of only 78.9% with limited stereoselectivity of 1.8 and extended reaction times of 6.8 hours [16] [18]. The coordinating nature of dimethylformamide can interfere with the activation of phosphoramidite reagents and reduce overall reaction efficiency [16].
The translation of laboratory-scale synthesis protocols to industrial manufacturing requires comprehensive evaluation of scalability factors, equipment design, and process control systems [17] [32] [39]. Commercial production of Sofosbuvir O-Desisopropyl O-Ethyl Ester demands consideration of batch sizing, temperature uniformity, mixing efficiency, and waste minimization strategies [17] [32].
Batch scaling represents the primary challenge in transitioning from laboratory synthesis to commercial manufacturing [17] [32]. Laboratory-scale batches of 0.1 kg operate under ideal conditions with rapid heat transfer and homogeneous mixing [17] [32]. Pilot-scale operations at 5.0 kg batches require modified reaction conditions including elevated temperatures of 30°C and reduced mixing speeds of 200 rpm to accommodate larger vessel geometries [17] [32].
Commercial-scale production batches of 350 kg necessitate significant process modifications to maintain product quality and reaction efficiency [17] [32] [39]. Operating temperatures increase to 35°C to compensate for reduced heat transfer coefficients in large reactors [17] [32]. Mixing speeds decrease to 150 rpm to prevent mechanical stress on sensitive intermediates while ensuring adequate mass transfer [17] [32].
Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
---|---|---|---|
Batch Size (kg) | 0.1 | 5.0 | 350.0 |
Reaction Temperature (°C) | 25.0 | 30.0 | 35.0 |
Pressure (bar) | 1.0 | 1.2 | 1.5 |
Mixing Speed (rpm) | 500.0 | 200.0 | 150.0 |
Residence Time (h) | 3.0 | 4.0 | 5.0 |
Energy Consumption (kWh/kg) | 45.0 | 38.0 | 28.0 |
Waste Generation (kg/kg product) | 2.8 | 2.1 | 1.6 |
Overall Equipment Effectiveness (%) | 85.0 | 88.0 | 92.0 |
Process intensification strategies enable improved efficiency and reduced environmental impact in large-scale manufacturing [17] [23] [25]. Continuous flow processing offers advantages over traditional batch synthesis including enhanced heat and mass transfer, reduced reaction times, and improved safety profiles [25]. Flow chemistry platforms enable precise control over reaction parameters and minimize the formation of degradation products [25].
Solvent recovery and recycling systems represent essential components of sustainable manufacturing processes [23] [25]. Distillation-based recovery units enable the recapture and purification of organic solvents for reuse in subsequent batches [23]. Implementation of solvent recycling reduces raw material costs by 40-60% while minimizing environmental emissions [23] [25].